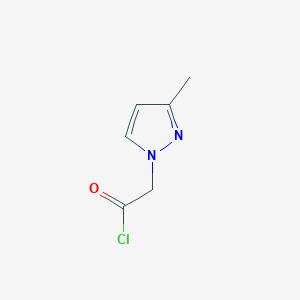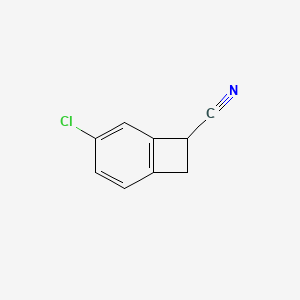
5-Chloro-1,2-dihydrocyclobutabenzene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is a chemical compound with the molecular formula C₉H₆ClN. It is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, featuring a chlorine atom and a nitrile group. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobicyclo[420]octa-1,3,5-triene-7-carbonitrile typically involves the chlorination of bicyclo[42One common method involves the use of a rhodium (I) complex as a catalyst in a one-pot procedure starting from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Reagents like hydrogen or halogens can be used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can lead to saturated or partially saturated compounds.
Applications De Recherche Scientifique
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chlorine and nitrile groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the chlorine and nitrile groups.
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: A similar compound with a fluorine atom instead of chlorine.
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A derivative with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6ClN |
|---|---|
Poids moléculaire |
163.60 g/mol |
Nom IUPAC |
4-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C9H6ClN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2 |
Clé InChI |
OSUBMAGRXFFKRG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C1C=CC(=C2)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


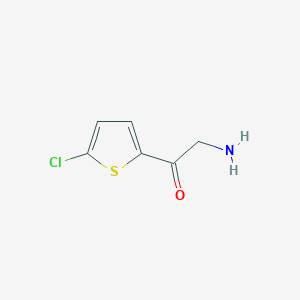
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloro-5-methoxybenzoic acid](/img/structure/B13237871.png)

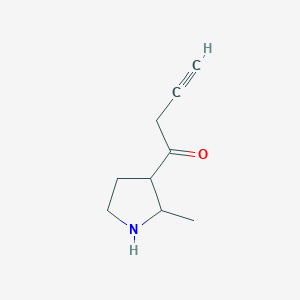
![4-Bromo-1-ethyl-5-{4-methyl-3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13237901.png)
![Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13237903.png)

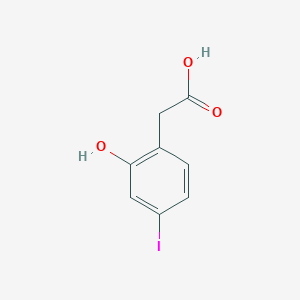
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)
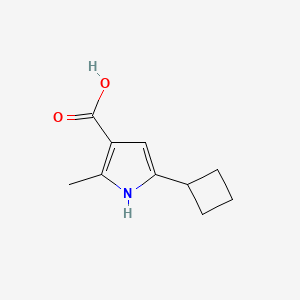

![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
![Ethyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13237950.png)
